molecular formula C24H19Cl2N3O2S2 B11972411 2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2,6-dichlorophenyl)acetamide

2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B11972411
M. Wt: 516.5 g/mol
InChI Key: JCNINISAHMIESD-UHFFFAOYSA-N
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Description

2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2,6-dichlorophenyl)acetamide is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2,6-dichlorophenyl)acetamide typically involves multiple stepsThe final step involves the attachment of the N-(2,6-dichlorophenyl)acetamide moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound’s unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2,6-dichlorophenyl)acetamide is not well-documented. its structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and related structures, such as:

Uniqueness

What sets 2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2,6-dichlorophenyl)acetamide apart is its specific combination of functional groups and the thieno[2,3-d]pyrimidine core.

Properties

Molecular Formula

C24H19Cl2N3O2S2

Molecular Weight

516.5 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-[5-(4-methylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H19Cl2N3O2S2/c1-3-11-29-23(31)20-16(15-9-7-14(2)8-10-15)12-32-22(20)28-24(29)33-13-19(30)27-21-17(25)5-4-6-18(21)26/h3-10,12H,1,11,13H2,2H3,(H,27,30)

InChI Key

JCNINISAHMIESD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C=CC=C4Cl)Cl)CC=C

Origin of Product

United States

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